Gentamicin

Overview

Description

Gentamicin is an aminoglycoside antibiotic that is widely used to treat various types of bacterial infections. It was first isolated from the bacterium Micromonospora purpurea in 1963. This compound is particularly effective against gram-negative bacteria and is often used in severe infections such as sepsis, pneumonia, and urinary tract infections. It is administered through intravenous, intramuscular, or topical routes .

Mechanism of Action

Target of Action

Gentamicin, an aminoglycoside antibiotic, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .

Mode of Action

This compound disrupts protein synthesis by binding to the 30S ribosomal subunit . This binding interferes with the ribosome’s ability to form correct interactions between transfer RNA and messenger RNA, leading to the misincorporation of amino acids . This disruption in protein synthesis typically results in the death of the bacteria .

Biochemical Pathways

This compound’s action affects several biochemical pathways. After entering the cell, this compound accumulates in the endosomal compartment, the Golgi, and the endoplasmic reticulum (ER), causing ER stress and triggering the unfolded protein response . An excessive concentration of the drug can destabilize intracellular membranes, causing the drug to redistribute through the cytosol . It then acts on mitochondria to trigger the intrinsic pathway of apoptosis . Additionally, lysosomal cathepsins lose confinement and contribute to the activation of apoptosis or produce massive proteolysis .

Pharmacokinetics

It is primarily excreted by the kidneys, with a half-life of approximately 2 hours . The dose required should be monitored by blood testing . This compound’s pharmacokinetics can vary in different patient populations, and dose adjustments may be necessary for optimal treatment .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein synthesis, triggering of apoptosis, and potential induction of oxidative stress . These effects can lead to cell death . This compound is also associated with severe adverse effects, including nephrotoxicity and ototoxicity .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, its active transport into the cytoplasm is oxygen-dependent . Additionally, its bactericidal activity can be enhanced when co-administered with other antibacterials such as beta-lactams . This compound can cause harm to the developing fetus if used during pregnancy , indicating that physiological conditions can also impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

Gentamicin works by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis . This interference with protein synthesis typically results in the death of the bacteria . The primary mechanism of action is generally accepted to work through ablating the ability of the ribosome to discriminate on proper transfer RNA and messenger RNA interactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It can cause inner ear problems and kidney problems . The inner ear problems can include issues with balance and hearing loss . These problems may be permanent . In renal cells, this compound can lead to apoptosis and necrosis . It also influences cell function by causing phospholipidosis, oxidative stress, extracellular calcium–sensing receptor stimulation, and energetic catastrophe .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by binding to the 30S subunit of bacterial ribosomes . This binding negatively impacts protein synthesis, leading to the death of the bacteria . The drug interferes with the initiation complex of peptide formation, induces misreading of mRNA, thus producing non-functional protein, and causes the breakup of polysomes into non-functional monosomes .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, this compound dosing should be adjusted based on the patient’s weight and renal function, and serum this compound levels should be monitored to reduce the risk of serious adverse effects such as nephrotoxicity and ototoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, a dosage of 10–14 mg/kg is administered intramuscularly, intravenously, or subcutaneously every 24 hours . Dosage reduction is required in dogs with renal impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is not metabolized and is excreted by the kidney . This compound’s bioavailability is limited by mouth, and it has a half-life of 2 hours .

Transport and Distribution

This compound is transported into cells via passive diffusion through porin channels across the outer membrane, then through oxygen-dependent active transport into the cytoplasm . Its distribution is small, with 10% plasma protein bound . It doesn’t readily reach the central nervous system and eye .

Subcellular Localization

This compound predominantly localizes in the soluble fraction (cytosol) of phagocytic cells . The drug mostly accumulates in the lysosomes, travels retrograde through the secretory pathway to the Golgi and endoplasmic reticulum, and alters vesicular traffic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The production process involves the fermentation of this bacterium, followed by the extraction and purification of the antibiotic. The fermentation process is carried out in a controlled environment where the bacterium is cultured in a nutrient-rich medium. The antibiotic is then extracted from the culture broth using various chemical and physical methods .

Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The bacterium Micromonospora purpurea is grown in bioreactors under optimal conditions to maximize yield. After fermentation, the culture broth is subjected to a series of purification steps, including filtration, precipitation, and chromatography, to isolate and purify this compound. The final product is then formulated into various dosage forms such as injections, eye drops, and topical creams .

Chemical Reactions Analysis

Types of Reactions: Gentamicin undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as an antibiotic.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its properties. .

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of this compound N-oxide, while substitution reactions can produce this compound derivatives with altered antibacterial activity .

Scientific Research Applications

Gentamicin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of aminoglycoside antibiotics and their interactions with bacterial ribosomes.

Biology: this compound is used in cell culture studies to prevent bacterial contamination and to study its effects on cellular processes.

Medicine: It is extensively used in clinical settings to treat severe bacterial infections.

Industry: this compound is used in the pharmaceutical industry for the production of various antibiotic formulations.

Comparison with Similar Compounds

- Tobramycin

- Amikacin

- Neomycin

- Streptomycin

Gentamicin’s unique properties, such as its broad-spectrum activity and cost-effectiveness, make it a valuable antibiotic in both clinical and research settings.

Biological Activity

Gentamicin is a widely used aminoglycoside antibiotic that exhibits broad-spectrum antibacterial activity against various Gram-negative and some Gram-positive bacteria. Its mechanism of action, pharmacokinetics, and clinical applications have been extensively studied, revealing important insights into its biological activity.

This compound operates through a multifaceted mechanism involving:

- Ionic Binding Phase : this compound binds electrostatically to negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding increases membrane permeability, facilitating this compound's entry into the cell .

-

Energy-Dependent Phases :

- Phase I : Utilizes the proton-motive force to transport this compound into the cytoplasm, where it targets the 30S ribosomal subunit, leading to protein mistranslation and disruption of membrane integrity .

- Phase II : Concentration-dependent killing occurs due to the accumulation of this compound and subsequent inhibition of protein synthesis .

Pharmacokinetics

This compound's pharmacokinetics are influenced by various factors including dosage, route of administration, and patient characteristics. Key findings include:

- The peak concentration () to minimum inhibitory concentration (MIC) ratio is critical for efficacy, with optimal outcomes observed at .

- A study involving 236 patients demonstrated that higher ratios correlated with improved clinical responses in treating Gram-negative infections .

Antibacterial Efficacy

This compound has shown significant antibacterial activity in various studies:

- Intracellular Delivery : Research indicates that encapsulating this compound in pH-sensitive liposomes enhances its delivery to intracellular pathogens like Salmonella typhimurium and Listeria monocytogenes, improving therapeutic outcomes .

- Bactericidal Activity : this compound effectively kills both extracellular and intracellular bacteria, with studies showing complete susceptibility of Staphylococcus aureus when released from phagocytic cells .

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Nephrotoxicity : A systematic review found that acute kidney injury occurred in 2520 out of 24,107 participants receiving this compound, although most cases were reversible . Another study reported nephrotoxicity in 43 out of 103 patients treated with this compound, emphasizing the need for careful monitoring during therapy .

- Ototoxicity : A 23-year case series documented instances of this compound-induced ototoxicity, with symptoms often developing during or after treatment. The delay in diagnosis ranged from days to years post-treatment .

Adverse Effects

While this compound is effective against severe infections, it is associated with notable adverse effects:

Properties

CAS No. |

1403-66-3 |

|---|---|

Molecular Formula |

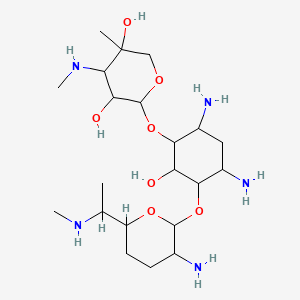

C21H43N5O7 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |

InChI Key |

CEAZRRDELHUEMR-NWNXOGAHSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

Isomeric SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

Appearance |

Solid powder |

Color/Form |

White amorphous powder |

melting_point |

102-108 °C |

Key on ui other cas no. |

1403-66-3 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable in light, air, and heat /Gentamycin sulfate/ |

solubility |

Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

G Myticin G-Myticin Garamycin Gentacycol Gentamicin Gentamicin Sulfate Gentamicin Sulfate (USP) Gentamicins Gentamycin Gentamycins Gentavet Genticin GMyticin Sulfate, Gentamicin |

vapor_pressure |

1.75X10-13 mm Hg at 25 °C (est) |

Origin of Product |

United States |

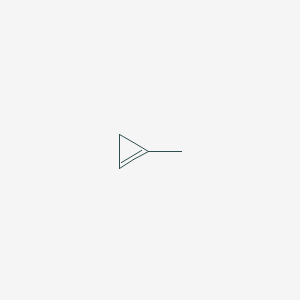

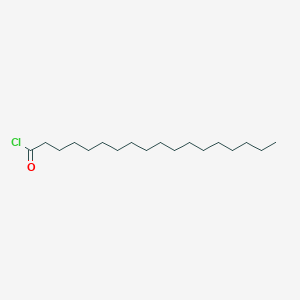

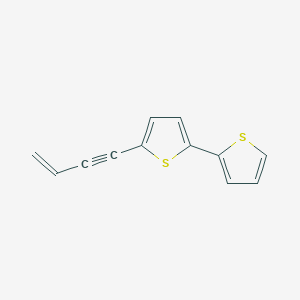

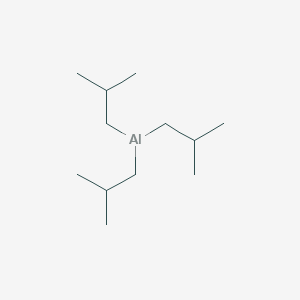

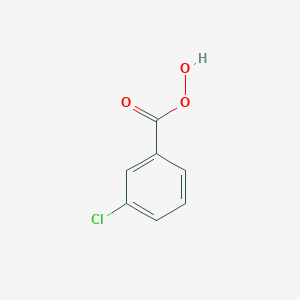

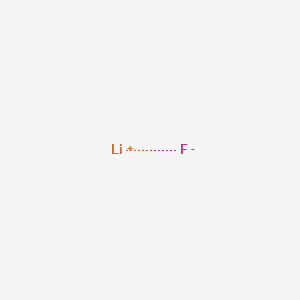

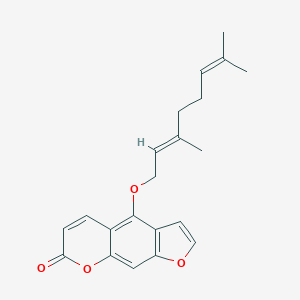

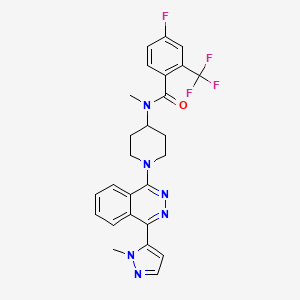

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

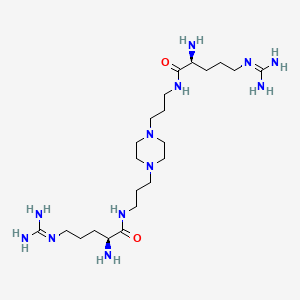

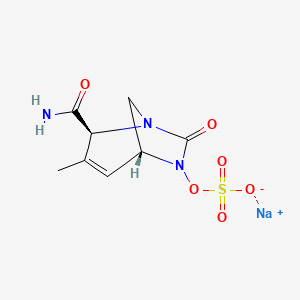

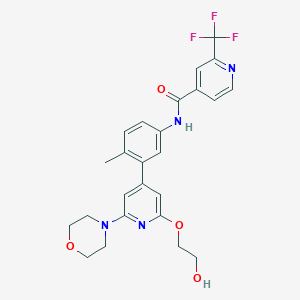

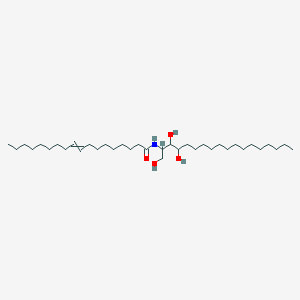

Feasible Synthetic Routes

Q1: How does Gentamicin exert its antibacterial effects?

A1: this compound, an aminoglycoside antibiotic, primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit. [, ] This interaction inhibits protein synthesis in bacteria, ultimately leading to cell death. [, ]

Q2: The research mentions this compound causing hair cell loss in the inner ear. Could you explain this further?

A2: While this compound is effective against bacteria, it can accumulate in the fluid of the inner ear (perilymph) and damage sensory hair cells. [, ] This damage disrupts the transduction of sound and balance signals, potentially leading to hearing loss and vestibular dysfunction. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex of closely related aminoglycoside antibiotics. The major components have the following molecular formulas and weights:

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research focuses primarily on the in vivo and in vitro effects of this compound, further research is necessary to gather specific spectroscopic data.

Q5: What did the research reveal about delivering this compound locally using PMMA beads?

A5: Studies have explored incorporating this compound into polymethylmethacrylate (PMMA) beads for local drug delivery. [, ] This approach aims to achieve high local concentrations of this compound while minimizing systemic side effects. [, ] The research indicates that this compound elutes from PMMA in a dose-dependent manner and maintains its antimicrobial activity. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: this compound itself doesn't possess catalytic properties. It exerts its antibacterial effect by binding to the bacterial ribosome, not by catalyzing a chemical reaction.

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research doesn't elaborate on computational studies specifically for this compound, researchers have utilized computational techniques to explore the binding of aminoglycosides to bacterial ribosomes. [] Further research could leverage these methods to gain more detailed insights into this compound's interactions with its target.

Q8: How do structural variations within the aminoglycoside class, which includes this compound, affect their activity?

A8: Subtle differences in the structure of aminoglycosides, including the specific arrangement of amino groups and sugars, contribute to their varying degrees of activity against different bacterial species. [] These structural variations also influence their binding affinity for the bacterial ribosome, impacting their potency. []

Q9: What is the stability profile of this compound in solution?

A9: Research indicates that this compound, when diluted in a normal saline solution containing heparin, maintains its stability for up to 4 weeks when stored at 4°C. [] This finding is crucial for the preparation and storage of this compound solutions, particularly for applications like the antibiotic-lock technique. []

Q10: Does the research touch upon the SHE regulations concerning this compound?

A10: The provided research papers primarily focus on the pharmacological and toxicological aspects of this compound. While they don't delve into specific SHE regulations, adherence to established safety guidelines and responsible handling practices is crucial when working with this compound and other pharmaceutical compounds.

Q11: What factors influence the clearance of this compound from the body?

A11: this compound is primarily eliminated from the body through the kidneys. [, ] Factors such as age, renal function, and body weight significantly influence its clearance rate. [, ] Dosage adjustments are often necessary to ensure therapeutic drug levels while minimizing the risk of toxicity. [, ]

Q12: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?

A12: Researchers have utilized various animal models, including rats and guinea pigs, to study this compound's efficacy in treating infections and its potential for toxicity. [, , , , ] These models provide valuable insights into the drug's behavior in a living organism and help researchers understand its therapeutic window and potential side effects. [, , , , ]

Q13: How does bacterial resistance to this compound develop?

A13: Bacteria can develop resistance to this compound through various mechanisms, including enzymatic modification of the drug, mutations in the ribosomal binding site, and efflux pumps that remove this compound from the bacterial cell. [, , ] This resistance poses a significant challenge in the treatment of bacterial infections. [, , ]

Q14: What are the primary concerns regarding this compound's toxicity?

A14: this compound's use is associated with potential toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). [, , ] These toxicities are often dose-dependent and can be influenced by factors such as pre-existing kidney conditions and the duration of treatment. [, , ]

Q15: Beyond PMMA beads, are there other drug delivery strategies being explored for this compound?

A15: While the provided research highlights PMMA beads, researchers are actively exploring alternative drug delivery systems for this compound. These include nanoparticles, liposomes, and hydrogels, aiming to enhance targeted delivery, improve drug efficacy, and minimize off-target effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.